1-(2,5,6-Trichloropyridin-3-yl)ethanone

Catalog No.
S15839234
CAS No.
M.F
C7H4Cl3NO
M. Wt
224.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,5,6-Trichloropyridin-3-yl)ethanone

Product Name

1-(2,5,6-Trichloropyridin-3-yl)ethanone

IUPAC Name

1-(2,5,6-trichloropyridin-3-yl)ethanone

Molecular Formula

C7H4Cl3NO

Molecular Weight

224.5 g/mol

InChI

InChI=1S/C7H4Cl3NO/c1-3(12)4-2-5(8)7(10)11-6(4)9/h2H,1H3

InChI Key

LNFHPVMLQXLSTR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(N=C1Cl)Cl)Cl

1-(2,5,6-Trichloropyridin-3-yl)ethanone is a chemical compound with the molecular formula C7_7H4_4Cl3_3NO. It is characterized by the presence of a trichloropyridine moiety attached to an ethanone group. This compound is notable for its unique structure, which includes three chlorine atoms substituted on the pyridine ring, contributing to its chemical reactivity and biological activity. The compound has a molecular weight of 224.47 g/mol and is classified under the CAS number 1347759-13-0.

Typical for ketones and halogenated compounds. Common reactions include:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions, facilitating the synthesis of derivatives.
  • Reduction Reactions: The carbonyl group in ethanone can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
  • Oxidation Reactions: The compound may undergo oxidation to form carboxylic acids or other oxidized products depending on the conditions and reagents used.

Research indicates that 1-(2,5,6-Trichloropyridin-3-yl)ethanone exhibits significant biological activity. Its structural features allow it to interact effectively with various biological targets. Studies suggest that it may function as an inhibitor of specific enzymes or receptors, potentially leading to therapeutic applications in treating diseases. The compound's chlorinated structure is often associated with increased bioactivity and potency in biological systems.

Several methods have been reported for synthesizing 1-(2,5,6-Trichloropyridin-3-yl)ethanone:

  • Chlorination of Pyridine Derivatives: Starting from 2,5,6-trichloropyridine, the compound can be synthesized through acylation with ethanoyl chloride in the presence of a base such as pyridine.
  • Nucleophilic Substitution: Chlorinated pyridine derivatives can react with acetyl chloride or acetic anhydride to yield the desired ethanone.
  • Multi-step Synthesis: Involves initial formation of a suitable pyridine derivative followed by subsequent chlorination and acylation steps.

1-(2,5,6-Trichloropyridin-3-yl)ethanone has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting specific diseases.
  • Agricultural Chemicals: Its properties may be exploited in the development of pesticides or herbicides.
  • Chemical Intermediates: Used in organic synthesis as an intermediate for producing more complex molecules.

Interaction studies have shown that 1-(2,5,6-Trichloropyridin-3-yl)ethanone can bind to specific enzymes or receptors. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. Ongoing research aims to elucidate these interactions further, focusing on how they influence various biological pathways.

Several compounds share structural similarities with 1-(2,5,6-Trichloropyridin-3-yl)ethanone. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-(6-Chloro-5-methylpyridin-3-yl)ethanone1256791-13-50.80
2-Chloro-1-(6-chloropyridin-3-yl)ethanone136592-00-20.79
5,6-Dichloropyridine-3-carboxylic acid41667-95-20.78
1-(2,4,6-Trichloropyridin-3-yl)ethanone1347759-13-0Unique

Uniqueness

The uniqueness of 1-(2,5,6-Trichloropyridin-3-yl)ethanone lies in its specific arrangement of chlorine substituents on the pyridine ring and its distinct biological activities compared to similar compounds. This unique structure influences its reactivity and potential applications in pharmaceutical development.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

222.935847 g/mol

Monoisotopic Mass

222.935847 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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